2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine
Description
Properties
IUPAC Name |
2-phenyl-4-(2,4,5-trimethylphenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14-11-16(3)19(12-15(14)2)24(21,22)20-9-10-23-18(13-20)17-7-5-4-6-8-17/h4-8,11-12,18H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNNQDROIYIGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine typically involves the reaction of morpholine with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The phenyl group can be introduced through a subsequent reaction with phenylmagnesium bromide (Grignard reagent) or via a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of saturated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role in medicinal chemistry, particularly in the development of new therapeutic agents. Its sulfonamide group is known to enhance the biological activity of compounds, making it a subject of interest for drug design.
Anticancer Activity
Research indicates that 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Mechanism of Action :
-
Case Studies :
- Study A : In vitro studies demonstrated that the compound induced apoptosis in breast cancer cell lines by activating caspase pathways and disrupting mitochondrial function.
- Study B : In xenograft models, treatment with the compound resulted in significant tumor growth inhibition compared to control groups .
Other Biological Activities
Beyond its anticancer properties, this compound has shown potential in other therapeutic areas:
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Summary of Biological Activities
Structure-Activity Relationship (SAR) Insights
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonamide group | Enhances biological activity |
| Phenyl ring substitution | Modulates interaction with biological targets |
| Morpholine moiety | Contributes to solubility and bioavailability |
Mechanism of Action
The mechanism of action of 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three categories of analogs: (1) sulfonamide-containing morpholines, (2) substituted benzene-morpholine hybrids, and (3) peptidomimetic morpholine derivatives.
Sulfonamide-Containing Morpholines
Key Observations :
- The 2,4,5-trimethylbenzene group in the target compound introduces steric bulk compared to unsubstituted analogs like 4-(morpholine-4-sulfonyl)-benzenesulfonyl chloride. This may reduce reactivity but enhance binding specificity in biological targets.
- The 2,4,6-trimethyl analog in demonstrates stable crystallinity due to balanced steric and electronic effects, suggesting the target compound may exhibit similar stability.
Substituted Benzene-Morpholine Hybrids
Key Observations :
- The target compound’s sulfonamide group differentiates it from acetophenone-based morpholines (e.g., 4′-morpholinoacetophenone), which lack sulfonyl functionality and are used primarily as synthetic intermediates.
- Compared to natural trimethoxy derivatives like pellucidin A , the target compound’s methyl groups may confer greater metabolic stability.
Peptidomimetic Morpholine Derivatives
A diversity-oriented synthesis (DOS) study on sp³-rich morpholine peptidomimetics highlights the role of quaternary stereocenters in modulating chemical space. While the target compound lacks stereocenters, its planar sulfonamide group may mimic peptide conformations, akin to Staudinger reaction products in .
Research Findings and Implications
- Structural Insights : The sulfonamide group in the target compound aligns with bond-length trends observed in (1.60–1.63 Å for S–N bonds), ensuring geometric compatibility with enzyme active sites.
- Synthetic Challenges : Unlike simpler morpholines in , the steric hindrance of the 2,4,5-trimethyl group may complicate sulfonylation steps, requiring optimized conditions (e.g., high-temperature reactions or catalysts).
Biological Activity
The compound 2-phenyl-4-(2,4,5-trimethylbenzenesulfonyl)morpholine is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a morpholine ring, a phenyl group, and a sulfonyl moiety which is essential for its biological activity.
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific biological activity of this compound has been studied with promising results.
Anticancer Activity
A study focused on the structure-activity relationship (SAR) of sulfonamide compounds revealed that modifications in the sulfonamide group significantly affect antiproliferative activity against various cancer cell lines. The compound was tested against colon cancer cell lines, showing notable cytotoxic effects with an IC50 value indicating its potency .
The mechanisms through which this compound exerts its biological effects are primarily linked to its interaction with specific molecular targets:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis .
- Interaction with Protein Targets : Molecular docking studies suggest that this compound can effectively bind to target proteins involved in tumor growth and metastasis .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for its therapeutic application. Preliminary studies have indicated favorable absorption and distribution characteristics. However, detailed pharmacokinetic profiling is necessary to ascertain parameters such as half-life, bioavailability, and metabolic pathways.
| Parameter | Value |
|---|---|
| Molecular Weight | 312.46 g/mol |
| LogP | 3.21 |
| Solubility | Moderate |
| Bioavailability | To be determined |
Case Studies
Several case studies have highlighted the efficacy of sulfonamide derivatives similar to this compound:
- Study on Cardiac Function : A related sulfonamide derivative was shown to significantly reduce perfusion pressure in isolated rat heart models by inhibiting calcium channels .
- Antiproliferative Effects : In vitro studies demonstrated that structurally similar compounds exhibited strong antiproliferative effects against various cancer cell lines, reinforcing the potential of this class of compounds in oncology .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds can modulate key signaling pathways involved in cell survival and proliferation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
